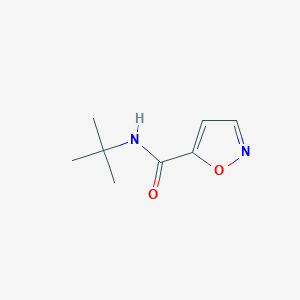
Bis(T-butylsulfonyl)diazomethane
Vue d'ensemble
Description
Bis(T-butylsulfonyl)diazomethane is a chemical compound with the molecular formula C9H18N2O4S2 and a molecular weight of 282.38 g/mol . It appears as white to pale yellow crystals or crystalline powder . This compound is primarily used in research and industrial applications due to its unique reactivity and stability.
Méthodes De Préparation
Bis(T-butylsulfonyl)diazomethane can be synthesized through various synthetic routes. One common method involves the reaction of diazomethane with t-butylsulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the diazomethane intermediate . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Bis(T-butylsulfonyl)diazomethane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(T-butylsulfonyl)diazomethane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which Bis(T-butylsulfonyl)diazomethane exerts its effects involves the generation of reactive intermediates, such as carbenes, upon decomposition . These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
Comparaison Avec Des Composés Similaires
Bis(T-butylsulfonyl)diazomethane is unique compared to other diazo compounds due to its stability and reactivity. Similar compounds include:
Diazomethane: A simpler diazo compound that is highly reactive and used in organic synthesis.
Bis(methylsulfonyl)diazomethane: Another diazo compound with similar reactivity but different substituents.
Bis(trifluoromethyl)diazomethane: Known for its interactions with metal complexes and use in metal-organic chemistry.
The uniqueness of this compound lies in its ability to participate in a wide range of reactions while maintaining stability under various conditions .
Propriétés
IUPAC Name |
2-[tert-butylsulfonyl(diazo)methyl]sulfonyl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S2/c1-8(2,3)16(12,13)7(11-10)17(14,15)9(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFWZKVQMVOANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619168 | |
| Record name | 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138529-84-7 | |
| Record name | 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















